molecular formula C13H15NO3S B2616618 2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile CAS No. 1025704-84-0

2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile

Cat. No. B2616618
CAS RN: 1025704-84-0
M. Wt: 265.33
InChI Key: OHOYYUBWGANOQD-WQLSENKSSA-N
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Description

2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile, also known as BAY-11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY-11-7082 is a synthetic compound that was first synthesized in 2001 by Bayer AG. Since then, it has been extensively studied for its anti-inflammatory and anti-cancer properties.

Mechanism of Action

2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of NF-κB. NF-κB is a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. When activated, NF-κB translocates to the nucleus and activates the transcription of various genes involved in inflammation and cell proliferation. 2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile inhibits the activity of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects:
2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and inhibit the growth and proliferation of various cancer cell lines. 2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile has also been shown to induce apoptosis in cancer cells, further highlighting its potential as a therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile is its specificity for NF-κB inhibition. Unlike other inhibitors that target multiple signaling pathways, 2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile specifically targets NF-κB, making it a valuable tool for studying the role of NF-κB in various biological processes. However, one of the limitations of 2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile is its potential toxicity. It has been shown to induce apoptosis in non-cancerous cells at high concentrations, highlighting the need for careful dosage optimization in lab experiments.

Future Directions

There are several potential future directions for research on 2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile. One potential area of research is the development of more potent and selective inhibitors of NF-κB. Another potential area of research is the optimization of dosage and administration protocols for 2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile to minimize potential toxicity. Additionally, further studies are needed to elucidate the precise mechanisms underlying the anti-inflammatory and anti-cancer effects of 2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile, which could lead to the development of new therapeutic strategies for the treatment of inflammatory and neoplastic diseases.

Synthesis Methods

The synthesis of 2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile involves the reaction of 4-hydroxybenzaldehyde with tert-butylamine to form 4-tert-butylamino-2-hydroxybenzaldehyde. This intermediate is then reacted with p-toluenesulfonyl chloride to form 2-((tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile. The overall synthesis of 2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile is a relatively straightforward process, and the compound can be obtained in high yields.

Scientific Research Applications

2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. NF-κB is also known to be involved in the development of various types of cancer, making 2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile a potential therapeutic agent for cancer treatment.

properties

IUPAC Name

(Z)-2-tert-butylsulfonyl-3-(4-hydroxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-13(2,3)18(16,17)12(9-14)8-10-4-6-11(15)7-5-10/h4-8,15H,1-3H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOYYUBWGANOQD-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C(=CC1=CC=C(C=C1)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)(=O)/C(=C\C1=CC=C(C=C1)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile

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